molecular formula C12H17NO2 B5604278 4,6-dimethyl-3-pentanoylpyridin-2(1H)-one CAS No. 4295-96-9

4,6-dimethyl-3-pentanoylpyridin-2(1H)-one

Cat. No.: B5604278
CAS No.: 4295-96-9
M. Wt: 207.27 g/mol
InChI Key: CDMINUMLDWBDST-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-pentanoylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-pentanoylpyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be the condensation of a suitable pyridine derivative with a pentanoyl chloride in the presence of a base. The reaction conditions might include:

  • Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
  • Temperature: Controlled temperatures ranging from 0°C to room temperature.
  • Catalysts: Use of catalysts such as Lewis acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pressure, and reactant concentrations.
  • Implementation of purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-pentanoylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like acetonitrile or dimethylformamide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its structural similarity to biologically active pyridinones.

    Industry: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-pentanoylpyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-pentanoylpyridin-2(1H)-one: Similar structure with one less methyl group.

    6-Methyl-3-pentanoylpyridin-2(1H)-one: Similar structure with one less methyl group at a different position.

    3-Pentanoylpyridin-2(1H)-one: Lacks the methyl groups, providing a simpler structure.

Uniqueness

4,6-Dimethyl-3-pentanoylpyridin-2(1H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

4,6-dimethyl-3-pentanoyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-5-6-10(14)11-8(2)7-9(3)13-12(11)15/h7H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMINUMLDWBDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(NC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349741
Record name MLS000079205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-96-9
Record name MLS000079205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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